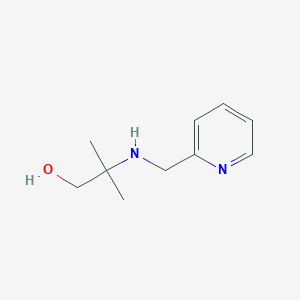

2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol is an organic compound that features a pyridine ring, an amine group, and a hydroxyl group.

Méthodes De Préparation

The synthesis of 2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol typically involves the reaction of 2-amino-2-methylpropan-1-ol with pyridine-2-carbaldehyde. This reaction is carried out under controlled conditions and the product is characterized using techniques such as NMR spectroscopy . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol serves as a precursor for synthesizing various organic compounds and coordination complexes. Its ability to form stable metal complexes makes it valuable in coordination chemistry.

Reactions:

- Oxidation: Can be oxidized to form ketones or aldehydes.

- Reduction: Capable of being reduced to form amines or alcohols.

- Substitution: Participates in nucleophilic substitution reactions due to its amine group.

Biology

The compound is being studied for its potential biological activities, including antimicrobial and antiviral properties. Its unique structure allows it to interact with various biological targets, potentially modulating enzyme activities or receptor functions .

Potential Biological Targets:

- Enzyme Modulation: May affect cytochrome P450 enzymes involved in drug metabolism.

- Receptor Interaction: Potentially influences neurotransmitter receptors, impacting mood and cognitive functions.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its structural characteristics suggest that it could be effective against certain pathogens and may have applications in pharmacology.

Case Study:

A study evaluating compounds from the MMV Pandemic Response Box identified several compounds with antibacterial activity against multi-drug resistant (MDR) strains of Acinetobacter baumannii and Pseudomonas aeruginosa. While this compound was not specifically mentioned in this study, its structural analogs showed promise against these pathogens .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and as a ligand in catalysis processes. Its ability to stabilize metal ions enhances its utility in various chemical reactions .

Mécanisme D'action

The mechanism of action of 2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol involves its ability to form coordination complexes with metal ions. The pyridine and amine groups act as ligands, binding to metal ions and stabilizing them. This interaction can influence various molecular pathways and processes .

Comparaison Avec Des Composés Similaires

Similar compounds include other polyamine ligands such as N,N-bis(2-pyridinmethyl)-2-aminoethanol and 2-(aminomethyl)pyridine. Compared to these compounds, 2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol is unique due to its specific structural features, which allow it to form distinct coordination complexes and exhibit unique chemical properties .

Activité Biologique

2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, which combines a pyridine ring with an amino alcohol moiety, suggests it may interact with various biological targets, influencing numerous biochemical pathways.

Chemical Structure

The compound's chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can modulate enzyme activities and receptor functions, leading to various biological effects, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microorganisms.

- Anticancer Properties : Preliminary studies suggest that it may have inhibitory effects on cancer cell lines by disrupting key signaling pathways involved in tumor growth.

Biological Activity Data

| Activity Type | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antimicrobial | E. coli | 12.5 | Effective against Gram-negative bacteria |

| Anticancer | Breast Cancer Cell Line | 8.0 | Inhibits cell proliferation significantly |

| Anti-inflammatory | COX Enzyme | 15.0 | Modulates inflammatory response |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that this compound inhibits cell proliferation with an IC50 value of 8 µM. The mechanism was linked to the downregulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This finding positions the compound as a candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Research indicates that substituents on the pyridine ring can significantly affect its potency:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased antimicrobial potency |

| Hydroxyl group substitution | Enhanced anticancer activity |

| Methyl group variations | Altered enzyme inhibition profiles |

Propriétés

IUPAC Name |

2-methyl-2-(pyridin-2-ylmethylamino)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-10(2,8-13)12-7-9-5-3-4-6-11-9/h3-6,12-13H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDMSDHYROHOSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406027 |

Source

|

| Record name | 2-methyl-2-(pyridin-2-ylmethylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892591-92-3 |

Source

|

| Record name | 2-methyl-2-(pyridin-2-ylmethylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.